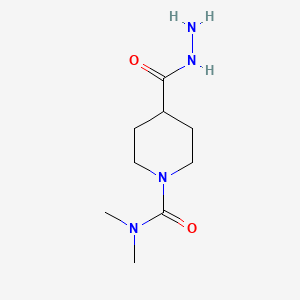![molecular formula C14H14N2O4 B14175852 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide CAS No. 332412-85-8](/img/structure/B14175852.png)
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol It is characterized by the presence of a furan ring substituted with a carbamoylphenoxy group and a carboxamide group
Métodos De Preparación
The synthesis of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoylphenoxy group: This step involves the reaction of the furan ring with a carbamoylphenol derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Formation of the carboxamide group: The final step involves the conversion of the ester group to a carboxamide group using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and appropriate temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4-(4-Cyanophenoxy)benzamide: This compound is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10 and has distinct selectivities compared to other PARP inhibitors.
3-(4-Carbamoylphenoxy)benzamide: This compound also inhibits PARP10 and has similar biological activities to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
332412-85-8 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
4-[(4-carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-8-10(6-12(20-8)14(16)18)7-19-11-4-2-9(3-5-11)13(15)17/h2-6H,7H2,1H3,(H2,15,17)(H2,16,18) |
Clave InChI |
FXHAVHODESZKMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)C(=O)N)COC2=CC=C(C=C2)C(=O)N |
Solubilidad |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


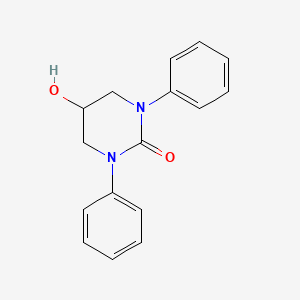
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)
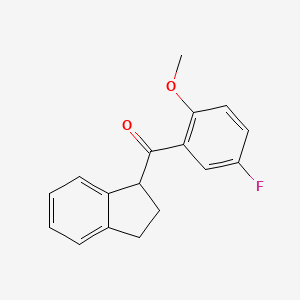

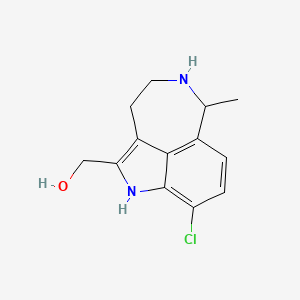
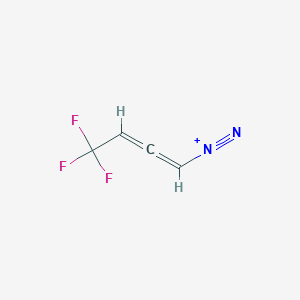
![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
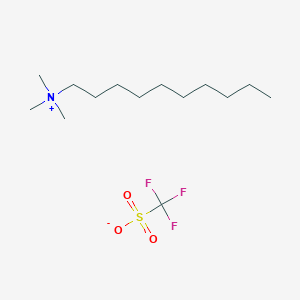
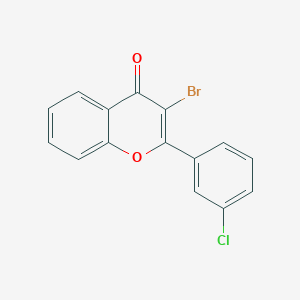
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
